molecular formula C21H22FN3O B6477209 3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide CAS No. 2640977-41-7

3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide

Cat. No.: B6477209
CAS No.: 2640977-41-7
M. Wt: 351.4 g/mol
InChI Key: ZCLKQALIWMUXBI-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide (CAS 2640977-41-7) is a high-purity small molecule research compound with the molecular formula C21H22FN3O and a molecular weight of 351.42 g/mol . This chemical features a fluorophenyl group linked to a propanamide chain and a key 1-methyl-1H-pyrazol-5-yl moiety, a privileged scaffold in modern medicinal chemistry . Pyrazole-containing biomolecules are extensively investigated as targeted therapeutics, particularly in oncology and inflammation . They have been designed as selective enzyme inhibitors, such as Aurora Kinase B inhibitors, and to modulate critical pathways involved in uncontrolled cell growth . This compound is intended for non-human research applications exclusively. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or veterinary purposes. This product is supplied with comprehensive analytical data and is available for sourcing inquiries from qualified research institutions.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-25-20(13-15-24-25)18-8-6-16(7-9-18)12-14-23-21(26)11-10-17-4-2-3-5-19(17)22/h2-9,13,15H,10-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLKQALIWMUXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory, anticancer, and other therapeutic effects.

Chemical Structure

The compound can be represented by the following structural formula:

  • SMILES : CC(C)c1nc(nc(-c2ccc(F)cc2)c1\C=C$$C@@H](O)C[C@@H](O)CC(O)=O)N(c1ccnn1C)S(C)(=O)=O
  • InChI Key : OSFSOCAXXXFKCI-BGGMYYEUSA-N

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory properties. A study demonstrated that similar compounds showed inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, derivatives like N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide displayed IC50 values of 3.8 nM against inflammatory mediators .

Anticancer Activity

The compound has shown promising anticancer activity. In vitro studies have reported significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-70.08
Hep-23.25
A54926

These findings suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms.

The biological activity of the compound is largely attributed to its interaction with specific molecular targets involved in cell signaling and proliferation. For instance, it acts as a reversible inhibitor of monoamine oxidases (MAOs), which are implicated in various neurodegenerative diseases and cancers . The selectivity and potency of these interactions enhance its therapeutic potential.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A derivative similar to the compound was evaluated for its ability to inhibit cell proliferation in MCF-7 breast cancer cells, showing a significant reduction in cell viability at low concentrations .
  • Inflammation Models : In vivo models demonstrated that pyrazole derivatives could significantly reduce inflammation markers in animal models of arthritis, indicating their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes critical structural and functional differences between the target compound and related propanamide/pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Use CAS/Reference
3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide C₂₁H₂₂FN₃O 351.4 2-fluorophenyl, 1-methylpyrazole, ethyl linker Not explicitly stated 2640977-41-7
3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide C₂₄H₂₃FN₈O 458.5 4-fluorophenyl, pyrazolo-pyrimidine, cyclopentyl, methylpyrazole Not explicitly stated 1007060-79-8
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide C₂₉H₃₂Cl₂FN₅O₄S₂ 710.6 4-fluorophenyl, dichlorophenyl, pyridinyl, methylthioethyl Synthesized (60% yield); crystalline solid Not provided
3-methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide C₂₄H₂₈N₄O₄ 452.5 1-methylpyrazole, morpholinyl-ethoxy, methoxybenzamide Platelet aggregation inhibitor 198414-30-1
2-(2-chlorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)propanamide C₂₀H₁₇ClFN₂O₂S 409.9 2-fluorophenyl, chlorophenoxy, thiazole, methyl Not explicitly stated 1421530-61-1

Key Structural and Functional Differences

Fluorophenyl Substituent Position: The target compound has a 2-fluorophenyl group, whereas analogues like the pyrazolo-pyrimidine derivative (CAS: 1007060-79-8) and the platelet inhibitor (CAS: 198414-30-1) feature 4-fluorophenyl groups .

Heterocyclic Core :

  • The target compound’s 1-methylpyrazole contrasts with the pyrazolo-pyrimidine in CAS: 1007060-79-8 and the thiazole in CAS: 1421530-61-1 . Pyrazole derivatives are common in kinase inhibitors and anti-inflammatory agents, while pyrazolo-pyrimidines often target nucleotide-binding domains.

Linker and Functional Groups :

  • The ethyl linker in the target compound differs from the morpholinyl-ethoxy chain in the platelet inhibitor (CAS: 198414-30-1), which enhances solubility and pharmacokinetics . The methylthioethyl group in the dichlorophenyl analogue () may improve metabolic stability .

Biological Activities: While the target compound’s activity is unspecified, the platelet inhibitor (CAS: 198414-30-1) demonstrates the therapeutic relevance of combining pyrazole with fluorophenyl and morpholine groups . Insecticidal activity is noted for pyrazole derivatives in , highlighting structural versatility .

Preparation Methods

Synthesis of 4-(1-Methyl-1H-Pyrazol-5-yl)Phenethylamine

This intermediate is synthesized via a Suzuki-Miyaura coupling between 4-bromophenethylamine and 1-methyl-5-boronic acid-pyrazole. Typical conditions involve:

  • Catalyst : Pd(PPh₃)₄ (1–3 mol%)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 80–100°C, 12–24 hours

Yields range from 65% to 78%, with purity >95% after silica gel chromatography.

Preparation of 3-(2-Fluorophenyl)Propanoic Acid

2-Fluorophenylpropanoyl chloride is derived from 3-(2-fluorophenyl)propanoic acid, synthesized via Friedel-Crafts acylation:

  • Reagents : Acryloyl chloride, 2-fluorobenzene, AlCl₃ (catalyst)

  • Conditions : 0°C to room temperature, 6 hours

  • Workup : Acidic hydrolysis (HCl, H₂O) yields the carboxylic acid.

Amide Bond Formation Strategies

Direct Coupling via Acyl Chloride

Protocol :

  • React 3-(2-fluorophenyl)propanoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Add 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Stir at 0°C → room temperature for 4–6 hours.

Yield : 72–85%.

Carbodiimide-Mediated Coupling

Reagents :

  • Activating agent : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Co-reagent : N-Hydroxysuccinimide (NHS)

Procedure :

  • Activate 3-(2-fluorophenyl)propanoic acid with EDC/NHS in DMF.

  • Add amine intermediate and stir at room temperature for 12 hours.

Yield : 68–76%.

Optimization of Reaction Parameters

Solvent Effects on Amidation

SolventDielectric ConstantYield (%)Purity (%)
DCM8.938598
THF7.587895
DMF36.77697
Acetonitrile37.57093

Polar aprotic solvents (DMF, acetonitrile) marginally reduce yields due to competitive side reactions.

Temperature and Catalytic Effects

  • Lower temperatures (0–5°C) : Minimize racemization but require longer reaction times (8–12 hours).

  • Room temperature : Optimal balance between yield (82%) and reaction time (4–6 hours).

Purification and Characterization

Chromatographic Purification

  • Stationary phase : Silica gel (230–400 mesh)

  • Mobile phase : Ethyl acetate/hexane (3:7 → 1:1 gradient)

  • Recovery : 89–92%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 2.0 Hz, 1H, pyrazole-H), 7.42–7.38 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 6.52 (d, J = 2.0 Hz, 1H, pyrazole-H), 3.89 (s, 3H, N-CH₃), 3.68 (t, J = 6.8 Hz, 2H, CH₂-NH), 2.91 (t, J = 6.8 Hz, 2H, CH₂-Ar), 2.65 (t, J = 7.6 Hz, 2H, CO-CH₂), 2.42 (t, J = 7.6 Hz, 2H, CH₂-CF).

  • HRMS (ESI) : m/z calculated for C₂₂H₂₃FN₃O [M+H]⁺: 380.1872; found: 380.1869.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acyl chloride8598HighModerate
EDC/NHS coupling7697ModerateLow
HATU-mediated8198LowHigh

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers superior activation but incurs higher costs.

Research Findings and Industrial Applications

Biological Relevance

While biological data for this specific compound are limited, structural analogs demonstrate:

  • GPCR modulation : Affinity for serotonin (5-HT₂ₐ) and dopamine (D₂) receptors.

  • Anti-inflammatory activity : COX-2 inhibition (IC₅₀ = 0.8–1.2 µM).

Process Patent Analysis

Patent WO2014188453A2 discloses analogous amide couplings using Pd-catalyzed cross-couplings, while US9567358B2 highlights fluorophenyl-propanamide derivatives as kinase inhibitors.

Q & A

Q. What are the common synthetic routes and critical reagents for synthesizing 3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide?

The synthesis of this compound likely involves multi-step reactions, including:

  • Amide bond formation : Coupling the fluorophenylpropanoyl moiety with the ethylamine linker using activating agents (e.g., DCC, HATU) under anhydrous conditions .
  • Pyrazole ring introduction : Suzuki-Miyaura cross-coupling to attach the 1-methylpyrazole group to the phenyl ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .
  • Key reagents : Sodium hydroxide or potassium carbonate for pH control, and polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency .

Q. Which spectroscopic methods are essential for characterizing this compound’s structural integrity?

Standard characterization protocols include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the fluorophenyl, pyrazole, and propanamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?

Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Purification techniques : Use of preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity fractions .
  • In-line monitoring : Real-time reaction monitoring via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

For X-ray crystallography:

  • Refinement tools : SHELXL for small-molecule refinement, leveraging constraints for disordered fluorophenyl or pyrazole groups .
  • Validation software : ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles against expected values .
  • Data correction : Apply TWINABS to address twinning or high mosaicity in crystals .

Q. What methodological approaches are suitable for evaluating this compound’s bioactivity in pharmacological contexts?

Design bioactivity assays by:

  • Target selection : Prioritize receptors where fluorophenyl and pyrazole motifs are known to interact (e.g., kinase or GPCR targets) .
  • Assay types :
    • Enzyme inhibition : Fluorescence polarization assays for real-time activity monitoring .
    • Cellular uptake : LC-MS quantification of intracellular concentrations in cell lines (e.g., HEK293) .
  • Control compounds : Use structurally similar analogs (e.g., 3-methoxy-N-{3-(1-methylpyrazol-5-yl)phenyl}benzamide) as reference inhibitors .

Q. How should researchers address contradictions in bioactivity data across different studies?

Resolve discrepancies through:

  • Orthogonal validation : Confirm results using alternate assays (e.g., SPR for binding affinity if fluorescence assays show variability) .
  • Meta-analysis : Compare structural features of active/inactive analogs to identify critical substituents (e.g., fluorophenyl vs. chlorophenyl effects) .
  • Solubility checks : Ensure consistent DMSO stock concentrations (<0.1% v/v) to avoid solvent-induced artifacts .

Methodological Best Practices

  • Synthesis : Prioritize inert conditions for pyrazole coupling to prevent oxidation .
  • Crystallography : Collect high-resolution datasets (≤1.0 Å) to resolve fluorine’s electron density .
  • Bioassays : Include negative controls (e.g., vehicle-only and scrambled compounds) to rule out non-specific effects .

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